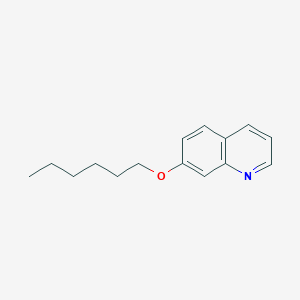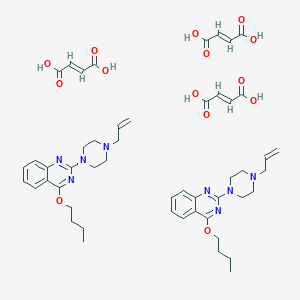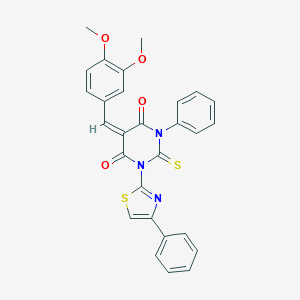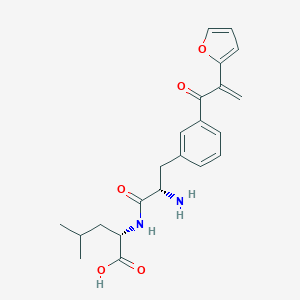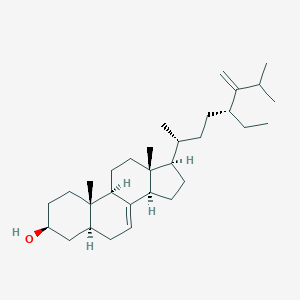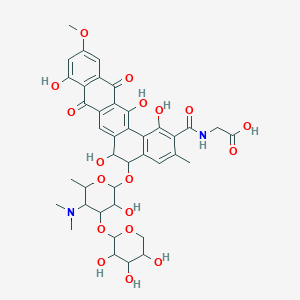
N,N-Dimethylpradimicin E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethylpradimicin E is a natural product that has been isolated from the fermentation broth of Streptomyces prunicolor. It is a structurally unique compound that has garnered attention due to its potential applications in various fields, including medicine, agriculture, and biotechnology. In
Mecanismo De Acción
The mechanism of action of N,N-Dimethylpradimicin E is still not fully understood. However, studies have suggested that it may work by inhibiting DNA and RNA synthesis, disrupting cell membrane integrity, and inducing apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
N,N-Dimethylpradimicin E has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, it has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-Dimethylpradimicin E in lab experiments is its broad-spectrum activity against various bacterial and fungal strains. However, its limited solubility in water and low stability at high temperatures may limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for research on N,N-Dimethylpradimicin E. One area of interest is its potential use as a biopesticide for agricultural use. Additionally, further studies are needed to fully understand its mechanism of action and potential use in cancer treatment. Further research is also needed to improve its solubility and stability for use in lab experiments.
Métodos De Síntesis
The synthesis of N,N-Dimethylpradimicin E involves the fermentation of Streptomyces prunicolor, followed by extraction and purification of the compound. The exact mechanism of biosynthesis is still unknown, but studies have suggested that it involves a combination of enzymatic and non-enzymatic reactions.
Aplicaciones Científicas De Investigación
N,N-Dimethylpradimicin E has shown promising results in various scientific research applications. It has been found to have antibacterial, antifungal, and antitumor activities. Studies have also shown that it has potential as a biopesticide for agricultural use.
Propiedades
Número CAS |
127985-23-3 |
|---|---|
Nombre del producto |
N,N-Dimethylpradimicin E |
Fórmula molecular |
C40H44N2O18.2H2O |
Peso molecular |
840.8 g/mol |
Nombre IUPAC |
2-[[5-[5-(dimethylamino)-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C40H44N2O18/c1-12-6-18-25(32(51)22(12)38(55)41-10-21(45)46)24-16(9-17-26(33(24)52)29(48)15-7-14(56-5)8-19(43)23(15)28(17)47)30(49)36(18)59-40-35(54)37(27(42(3)4)13(2)58-40)60-39-34(53)31(50)20(44)11-57-39/h6-9,13,20,27,30-31,34-37,39-40,43-44,49-54H,10-11H2,1-5H3,(H,41,55)(H,45,46) |
Clave InChI |
UKUPYHQDSAALDA-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C |
Sinónimos |
N,N-dimethylpradimicin E N,N-DMPE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



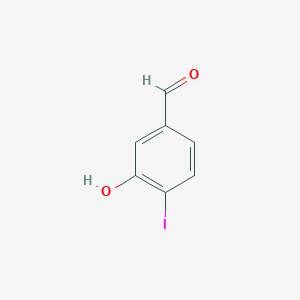
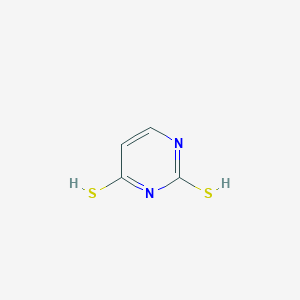
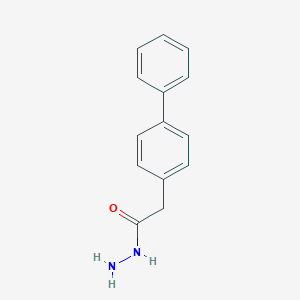
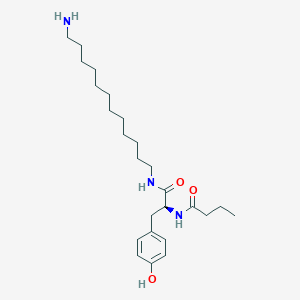
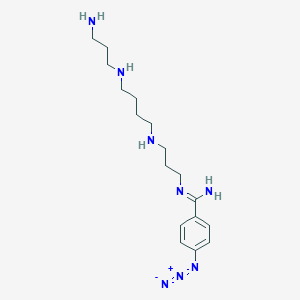
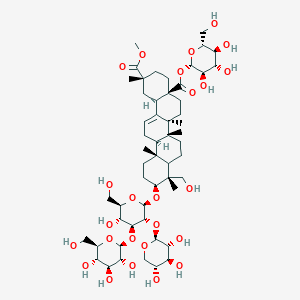
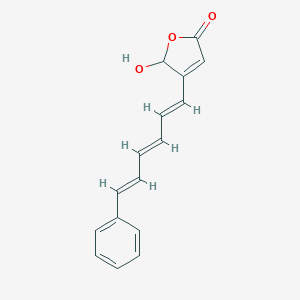
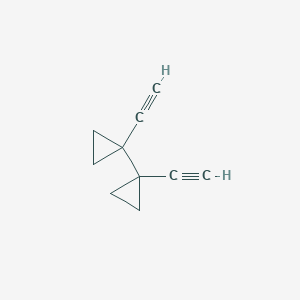
![[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate](/img/structure/B145178.png)
